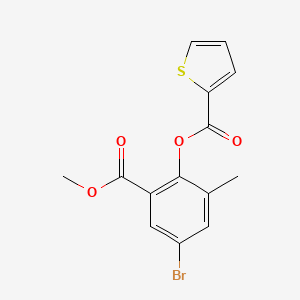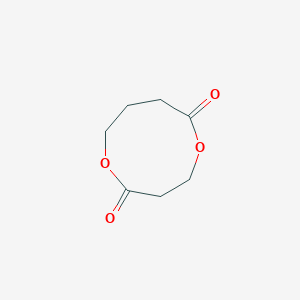
1,5-Dioxonane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioxonane-2,6-dione is a lactone compound with a six-membered ring structure containing two oxygen atoms and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dioxonane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
1,5-Dioxonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dioxanone, various reduced forms of the compound, and a range of substituted derivatives with different functional groups .
科学的研究の応用
1,5-Dioxonane-2,6-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,5-Dioxonane-2,6-dione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biological molecules, leading to its observed biological activities . Additionally, it can induce oxidative stress and DNA damage in microbial cells, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
Dioxane: A related compound with a different ring structure and chemical behavior.
特性
CAS番号 |
28318-32-3 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
1,5-dioxonane-2,6-dione |
InChI |
InChI=1S/C7H10O4/c8-6-2-1-4-10-7(9)3-5-11-6/h1-5H2 |
InChIキー |
SURMMQHFEMBXSB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OCCC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


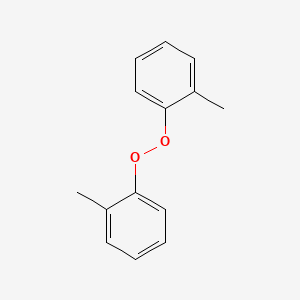
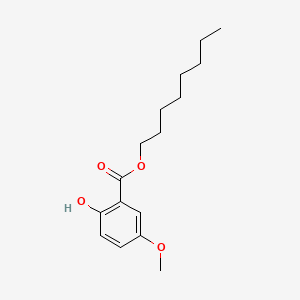
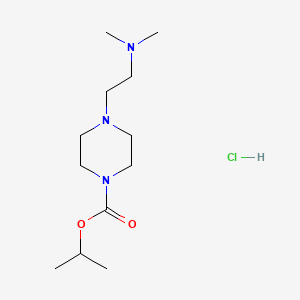
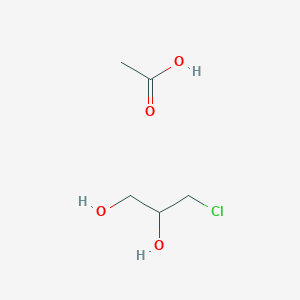
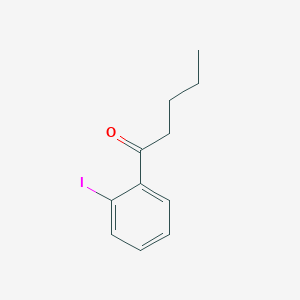
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
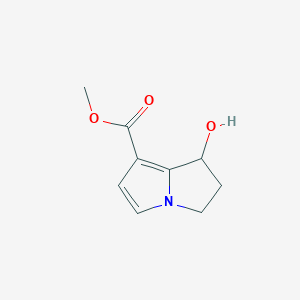
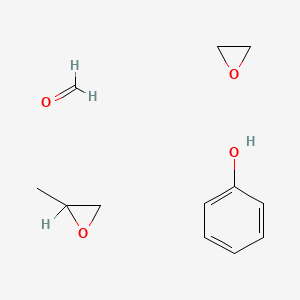
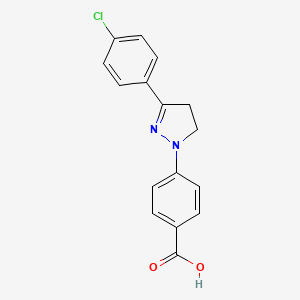

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

